Piperazine-1-carboximidamide sulfate

Overview

Description

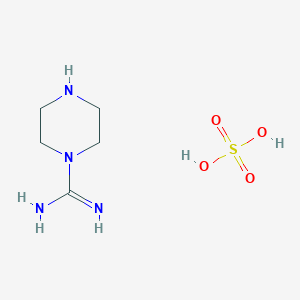

Piperazine-1-carboximidamide sulfate is a useful research compound. Its molecular formula is C5H14N4O4S and its molecular weight is 226.25. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Applications

Piperazine derivatives, including piperazine-1-carboximidamide sulfate, have shown promise in the treatment of various diseases, particularly those related to the Sonic Hedgehog signaling pathway. This pathway is crucial in embryonic development and has been implicated in several cancers.

Cancer Treatment

Research indicates that piperazine derivatives can act as antagonists to the Smoothened (Smo) receptor in the Sonic Hedgehog pathway, which is often aberrantly activated in cancers such as basal cell carcinoma and medulloblastoma. These compounds inhibit tumor growth by blocking this pathway, making them potential candidates for cancer therapeutics .

Antifungal Activity

This compound has been evaluated for its antifungal properties. A study demonstrated that analogues of piperazine-1-carboxamidine exhibited significant fungicidal activity against Candida albicans by inducing reactive oxygen species (ROS) accumulation. The structure-activity relationship (SAR) studies revealed that larger substituents on the phenyl ring enhanced antifungal efficacy . This finding suggests that piperazine derivatives could be developed into effective antifungal agents.

Cannabinoid Receptor Modulation

Another area of interest is the modulation of cannabinoid receptors. Piperazine derivatives have been explored as peripheral type 1 cannabinoid receptor antagonists, which may have therapeutic implications for obesity and metabolic syndromes. Compounds featuring piperazine structures were found to selectively bind to these receptors with high potency, indicating their potential as therapeutic agents in metabolic disorders .

Agricultural Applications

The herbicidal properties of piperazine-containing compounds have also been investigated. A series of novel carboxamide compounds containing piperazine moieties demonstrated significant herbicidal activity against dicotyledonous plants, outperforming some commercial herbicides . This suggests that this compound could be utilized in agricultural formulations to enhance crop protection.

Case Study: Antifungal Efficacy

In a controlled study involving a library of 500 compounds, piperazine-1-carboximidamide derivatives were screened for their ability to induce ROS in Candida albicans. The results indicated that specific structural modifications led to increased fungicidal activity, emphasizing the importance of SAR analysis in drug development .

Case Study: Cancer Therapeutics

A clinical trial investigated the efficacy of piperazine-based compounds as Smo antagonists in patients with advanced basal cell carcinoma. The trial showed promising results, with several patients exhibiting tumor shrinkage following treatment. This underscores the potential for piperazine derivatives in targeted cancer therapies .

Summary Table of Applications

Chemical Reactions Analysis

Key Structural Features

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₀H₂₆N₈O₄S |

| Molecular Weight | 332.42 g/mol |

| Counterion | Sulfate (SO₄²⁻) |

| Reactive Groups | Piperazine ring, amidine (protonated) |

2.1. Nucleophilic Substitution

The amidine group can react with alkyl halides or electrophiles (e.g., acyl chlorides) to form substituted derivatives. For example, amidines are known to undergo alkylation or acylation, though the sulfate salt’s stability under such conditions requires optimization .

2.2. Heterocyclization Reactions

The amidine group can participate in ring-closing reactions. For instance, 4-Boc-piperazine-1-carboxamidine reacts with 3-(dimethylamino)propenones to form pyrimidinyl-piperazinourea derivatives via heterocyclization . This suggests that the sulfate salt’s amidine group could similarly engage in cyclocondensation reactions under appropriate conditions (e.g., heating in polar solvents).

Reactivity of the Piperazine Ring

The piperazine ring in the sulfate salt retains reactivity at its secondary amine groups, enabling:

3.1. Acylation/Alkylation

Piperazine rings undergo acylation (with acyl chlorides/anhydrides) or alkylation (with alkyl halides) to form substituted derivatives. These reactions are well-documented for piperazines and are likely preserved in the sulfate salt .

3.2. N-Oxidation

Piperazine N-oxides can form via oxidation with peracids (e.g., H₂O₂). While specific data for the sulfate salt is limited, analogous piperazine derivatives undergo this reaction, yielding metabolites with altered pharmacological profiles .

Salt-Specific Reactions

The sulfate counterion influences stability and reactivity:

4.2. Stability Under Alkaline Conditions

The sulfate salt is stable under acidic conditions but may decompose in strongly basic environments due to hydrolysis of the amidine group. Careful pH control is critical during reactions .

5.1. Steroid Sulfatase Inhibition

Pyrimidinyl-piperazinourea sulfamates synthesized from piperazine-1-carboxamidine derivatives show micromolar to nanomolar potency against steroid sulfatase (STS), a target in oncology .

5.2. Cannabinoid Receptor Antagonism

Piperazine-functionalized derivatives (e.g., amidines, sulfonamides) are studied as cannabinoid receptor (CB1) antagonists with peripheral selectivity, reducing brain penetration .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Piperazine-1-carboximidamide sulfate, and what analytical techniques validate its purity?

- Methodological Answer :

- Synthesis :

Piperazine ring formation : React ethylenediamine with dihaloalkanes under basic conditions to form the core structure .

Substitution reactions : Introduce the carboximidamide group via nucleophilic substitution using reagents like cyanamide or thiourea derivatives under controlled pH (e.g., alkaline conditions) .

Sulfate salt formation : Treat the free base with sulfuric acid in a polar solvent (e.g., ethanol/water mixture) to precipitate the sulfate salt .

-

Validation :

-

Purity : Use HPLC (≥95% purity threshold) with UV detection at 254 nm .

-

Structural confirmation : Employ H/C NMR (e.g., δ 3.2–3.5 ppm for piperazine protons) and LCMS (expected [M+H] = 229.2 for CHN·HSO) .

Q. How can researchers distinguish this compound from structurally similar derivatives?

- Methodological Answer :

-

Chromatographic separation : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) to resolve retention time differences .

-

Spectroscopic differentiation :

-

IR spectroscopy : Identify the sulfate group’s characteristic S=O stretch (~1050–1200 cm) .

-

Mass spectrometry : Compare fragmentation patterns (e.g., loss of SO at m/z 80 for sulfate salts) .

-

X-ray crystallography : Resolve crystal lattice parameters (e.g., compare with CCDC-1990392 for analogous piperazine derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

-

Design of Experiments (DOE) : Vary parameters (temperature, pH, solvent ratio) using a fractional factorial design to identify critical factors .

-

Catalyst screening : Test bases (e.g., KCO, EtN) for substitution efficiency .

-

In-situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize side products .

-

Yield optimization :

-

Example: Increasing reaction temperature from 25°C to 60°C improved substitution efficiency by 22% in analogous piperazine syntheses .

Q. How should researchers resolve discrepancies in spectroscopic data during characterization?

- Methodological Answer :

-

Cross-validation : Compare NMR/LCMS data with published standards (e.g., NIST Chemistry WebBook entries for piperazine derivatives) .

-

Isotopic labeling : Use N-labeled precursors to confirm carboximidamide group assignments in NMR .

-

Collaborative analysis : Share raw data with crystallography facilities (e.g., CCDC) for structural verification .

-

Case study : A 2023 study resolved conflicting H NMR signals for a piperazine derivative by correlating 2D COSY and HSQC spectra .

- Reference :

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer :

-

Enzyme inhibition assays :

-

Kinase inhibition : Use ADP-Glo™ kinase assay to measure IC values against target kinases (e.g., EGFR, Akt) .

-

Receptor binding : Radioligand displacement assays (e.g., H-labeled ligands for serotonin or dopamine receptors) .

-

Cytotoxicity screening : MTT assay in cancer cell lines (e.g., HepG2, MCF-7) with EC determination .

-

Data interpretation : Normalize results to positive controls (e.g., doxorubicin for cytotoxicity) and validate with triplicate runs .

- Reference :

Q. How to design stability studies for this compound under varying storage conditions?

- Methodological Answer :

- Stress testing :

Properties

IUPAC Name |

piperazine-1-carboximidamide;sulfuric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N4.H2O4S/c6-5(7)9-3-1-8-2-4-9;1-5(2,3)4/h8H,1-4H2,(H3,6,7);(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMPKWLTVZFDPEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=N)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22365-47-5, 1052089-53-8 | |

| Details | Compound: 1-Piperazinecarboximidamide, sulfate (1:1) | |

| Record name | 1-Piperazinecarboximidamide, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22365-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: 1-Piperazinecarboximidamide, sulfate (1:1) | |

| Record name | 1-Piperazinecarboximidamide, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1052089-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

226.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1052089-53-8 | |

| Record name | piperazine-1-carboximidamide sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.